2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The structure of this compound features a chromen-2-one core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-oxo-2H-chromen-3-yl derivatives, which are then reacted with phenoxy and pyridin-4-ylmethyl groups under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chromen-2-one derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit bacterial growth by targeting bacterial enzymes or reduce inflammation by modulating inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-2-one derivatives, such as:
- 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones
- 4-hydroxycoumarin derivatives
- Chroman-4-one derivatives
Uniqueness
What sets 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide apart is its unique combination of functional groups, which confer specific biological activities. The presence of the pyridin-4-ylmethyl group, in particular, enhances its antimicrobial and anti-inflammatory properties compared to other similar compounds .
Properties
Molecular Formula |
C23H18N2O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[4-(2-oxochromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C23H18N2O4/c26-22(25-14-16-9-11-24-12-10-16)15-28-19-7-5-17(6-8-19)20-13-18-3-1-2-4-21(18)29-23(20)27/h1-13H,14-15H2,(H,25,26) |
InChI Key |
YFKPZLIHMZGTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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